molecular formula C14H12N2O3 B432729 2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 315245-12-6

2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B432729
CAS No.: 315245-12-6
M. Wt: 256.26g/mol
InChI Key: VCOFSMLXFHYCKS-UHFFFAOYSA-N
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Description

This compound belongs to the 4-aryl-4H-chromene family, characterized by a fused pyran-chromene core with a nitrile group at position 3 and an amino group at position 2. The furan-2-yl substituent at position 4 introduces unique electronic and steric properties, influencing its pharmacological and crystallographic behavior. Chromene derivatives are widely studied for their anticancer, antimicrobial, and neuroprotective activities, with structural modifications (e.g., aryl substituents, ring substitutions) critically impacting bioactivity .

Properties

IUPAC Name

2-amino-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-7-8-12(10-5-2-6-18-10)13-9(17)3-1-4-11(13)19-14(8)16/h2,5-6,12H,1,3-4,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOFSMLXFHYCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138662
Record name 2-Amino-4-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315245-12-6
Record name 2-Amino-4-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315245-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the Knoevenagel condensation between furfural and malononitrile, forming an α,β-unsaturated nitrile intermediate. This intermediate undergoes Michael addition with cyclohexanedione, followed by intramolecular cyclization to yield the chromene core. The final step involves tautomerization to stabilize the 4H-pyran structure.

A notable catalytic system for this reaction employs dodecyl benzenesulfonic acid (DBSA) in a water-based microemulsion. DBSA acts as a dual-function catalyst: its Brønsted acid sites accelerate proton transfer, while its surfactant properties stabilize the reaction interface by entrapping water molecules generated during esterification. This system achieves yields of 85–92% under mild conditions (60–70°C, 2–4 hours).

Table 1: Optimization of Multicomponent Reaction Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (DBSA)10–15 mol%Maximizes rate
Temperature60–70°CBalances speed and decomposition
Reaction Time2–4 hoursEnsures completion
Solvent (H₂O:DBSA)5:1 v/vStabilizes microemulsion

Catalytic Systems and Reaction Optimization

The choice of catalyst critically influences reaction efficiency and selectivity. While DBSA is highly effective, alternative catalysts have been explored:

Brønsted Acid Catalysts

  • p-Toluenesulfonic Acid (p-TSA): Achieves comparable yields (80–88%) but requires higher temperatures (80–90°C).

  • Ammonium Acetate: Functions as a weak acid-base bifunctional catalyst, offering moderate yields (70–75%) with reduced environmental impact.

Lewis Acid Catalysts

  • Zinc Chloride (ZnCl₂): Enhances electrophilicity of the aldehyde, accelerating the Knoevenagel step. However, side reactions may reduce yields to 65–70%.

Table 2: Catalyst Performance Comparison

CatalystYield (%)Temperature (°C)Reaction Time (h)
DBSA85–9260–702–4
p-TSA80–8880–903–5
ZnCl₂65–7070–804–6

Solvent Effects and Green Chemistry Approaches

Solvent selection directly impacts reaction sustainability and scalability. The DBSA/H₂O microemulsion system exemplifies green chemistry principles by eliminating volatile organic solvents. Key advantages include:

  • Reduced Environmental Footprint: Water serves as a non-toxic reaction medium.

  • Enhanced Mass Transfer: Microemulsions increase interfacial area, improving reagent contact.

  • Energy Efficiency: Reactions proceed at lower temperatures compared to organic solvents.

Alternative green solvents such as ethanol-water mixtures (1:1 v/v) have been tested, yielding 78–82% product but requiring longer reaction times (5–6 hours).

Stepwise Synthesis and Intermediate Isolation

For laboratories lacking specialized equipment, stepwise synthesis offers a viable alternative:

Step 1: Synthesis of Furan-2-carbaldehyde Intermediate

Furfural is oxidized to furan-2-carbaldehyde using a MnO₂ catalyst in dichloromethane (60°C, 6 hours).

Step 2: Knoevenagel Condensation

Furan-2-carbaldehyde reacts with malononitrile in ethanol under reflux (78°C, 2 hours) to form the α,β-unsaturated nitrile.

Step 3: Michael Addition and Cyclization

The nitrile intermediate is treated with cyclohexanedione in the presence of piperidine (20 mol%) at 70°C for 4 hours, followed by acid quenching to precipitate the product.

Table 3: Stepwise Synthesis Yield Breakdown

StepIntermediateYield (%)
1Furan-2-carbaldehyde90
2α,β-Unsaturated nitrile85
3Chromene product75

Purification and Characterization Techniques

Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate 3:1). Key characterization data include:

  • Melting Point: 220–225°C (decomposition).

  • FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch), 2190 cm⁻¹ (C≡N), and 1680 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆): δ 6.85 (furan H), 4.30 (chromene H), 2.50–1.90 (cyclohexanedione CH₂).

Comparative Analysis of Synthetic Routes

The multicomponent approach using DBSA/H₂O outperforms stepwise methods in yield (92% vs. 75%) and time efficiency (4 hours vs. 12 hours). However, stepwise synthesis allows intermediate characterization, which is valuable for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furyl ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Furyl ketones or carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. The mechanism of action often involves:

  • Induction of Apoptosis : Compounds within the chromene class can induce apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
  • Case Study : A study demonstrated that derivatives of chromene significantly inhibited growth in various cancer cell lines (e.g., HT29) with IC50 values indicating potent activity.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against a range of pathogens. The furan ring enhances its ability to disrupt microbial cell membranes.

  • Research Findings : Studies have confirmed that chromene derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, protecting cells from oxidative stress.

  • Anticancer Studies :
    • A study reported significant growth inhibition in various cancer cell lines with IC50 values indicating potent activity.
  • Antimicrobial Efficacy :
    • Research demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Structure-Activity Relationships (SAR) :
    • Investigations revealed that modifications to the furan or oxo groups can enhance or diminish biological activity, providing insights for future drug design.

Mechanism of Action

The mechanism of action of 2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The amino and furyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Crystallographic Properties

Thiophene vs. Furan Analogues
  • 2-Amino-4-(thiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (): Structural Differences: Thiophene’s sulfur atom increases ring aromaticity compared to furan’s oxygen, leading to longer bond lengths (e.g., S2–C25: 1.716 Å vs. furan O–C bonds ~1.36 Å). Hydrogen Bonding: Forms 2D supramolecular networks via N–H⋯N and N–H⋯O interactions (R = 0.044, wR = 0.127) . Pharmacological Impact: Thiophene derivatives often exhibit enhanced metabolic stability but reduced polarity compared to furan analogues.
Halogenated Aryl Derivatives
  • 2-Amino-4-(2,4,6-trichlorophenyl)furan-2-yl Chromene (): Electron-Withdrawing Effects: Trichlorophenyl groups increase lipophilicity (logP ≈ 3.8 vs. furan’s ~2.5), improving membrane permeability but risking toxicity .
  • 4-(3-Fluorophenyl) Derivatives ():
    • Polar Interactions : Fluorine’s electronegativity enhances dipole moments, affecting crystal packing (e.g., C16H13FN2O2, P21/c space group) and binding to targets like kinases .
Methoxy-Substituted Analogues
  • 4-(4-Methoxyphenyl) Chromene ():
    • Conformational Flexibility : Methoxy groups induce half-boat conformations in the cyclohexene ring, stabilizing intermolecular π-π stacking .
    • Bioactivity : Methoxy derivatives show moderate anticancer activity (IC50 ~20 µM vs. HeLa cells) but lower potency than halogenated variants .

Pharmacological Profile Comparisons

Anticancer Activity
  • 4-(3,4-Dimethoxyphenyl)-7-Phenyl Chromene ():
    • Mechanism : Induces apoptosis via caspase-3 activation (EC50 = 12 µM in MCF-7 cells) .
    • Comparison : The furan-2-yl analogue’s bioactivity is understudied, but its lower electron density may reduce DNA intercalation efficiency compared to dimethoxyphenyl derivatives.
Neuroprotective Agents
  • UCPH-101 (4-(4-Methoxyphenyl)-7-Naphthyl Chromene) ():
    • Selectivity : Potent EAAT1 inhibitor (Ki = 0.6 µM), leveraging naphthyl’s bulk for subtype specificity .
    • SAR Insight : Furan’s smaller size and oxygen lone pairs may favor interactions with polar residues in transporters, but this remains untested.

Biological Activity

2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has gained attention for its diverse biological activities. This compound features a unique chromene structure, which is characterized by a fused benzene and pyran ring system, along with various functional groups that contribute to its reactivity and biological properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3C_{14}H_{12}N_{2}O_{3}, with a molecular weight of 256.26 g/mol. The compound contains an amino group, a furan ring, an oxo group, and a carbonitrile group, which are pivotal in defining its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The amino and carbonitrile groups may interact with various enzymes and receptors in the body, leading to modulation of cellular processes.
  • Biochemical Pathways : Similar compounds have been shown to affect multiple biochemical pathways, including those involved in apoptosis and cell cycle regulation.
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences the biological activity of the compound. For instance, the furan moiety may enhance the compound's reactivity and biological efficacy.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies indicate that compounds within the chromene class exhibit anticancer properties by inducing apoptosis in cancer cells. For example:

  • Mechanism : These compounds may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation .

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. The presence of the furan ring is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes.

Antioxidant Activity

The antioxidant properties of this compound can be linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing diseases related to oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study reported that derivatives of chromene exhibited significant growth inhibition in various cancer cell lines (e.g., HT29) with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : Research demonstrated that chromene derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationships : Investigations into SAR have revealed that modifications to the furan or oxo groups can enhance or diminish biological activity, providing insights for future drug design .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via tubulin interaction
AntimicrobialDisrupts microbial membranes
AntioxidantScavenges free radicals

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

Answer:
A one-pot multicomponent reaction is widely used, involving the condensation of furan-2-carbaldehyde, malononitrile, and cyclohexane-1,3-dione. A typical protocol employs a DBSA/H₂O microemulsion system at 105°C under reflux for 75–150 minutes, yielding the product in high purity (92.9%) after recrystallization from ethanol. Key parameters include catalyst concentration (e.g., 0.2 mmol DBSA) and solvent selection to enhance reaction efficiency .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically uses a Bruker APEX-II CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structure refinement employs SHELX programs (e.g., SHELXL97 for refinement and SHELXS97 for solution), with H atoms constrained using a riding model. Key metrics include R-factors (e.g., R₁ = 0.045, wR₂ = 0.115) and data-to-parameter ratios (>15:1) to ensure reliability .

Advanced: What challenges arise in interpreting hydrogen bonding networks in crystallographic studies of this compound?

Answer:
Hydrogen bonding networks (e.g., N–H⋯N and N–H⋯O interactions) often form complex supramolecular architectures, such as corrugated layers or 3D frameworks. Challenges include:

  • Ambiguity in H-atom positioning : Solved via constrained refinement (riding models) and electron density analysis.
  • Graph-set analysis : Identifying motifs like R₂²(12) requires rigorous validation of bond distances (e.g., N–H = 0.86 Å) and angles (e.g., 168° for N–H⋯O) .

Advanced: How can discrepancies in X-ray data refinement (e.g., high R-factors) be addressed?

Answer:
Discrepancies arise from poor crystal quality, absorption errors, or over-parameterization. Mitigation strategies include:

  • Absorption correction : Tools like SADABS for multi-scan data (Tₘᵢₙ/Tₘₐₓ = 0.975/0.984).
  • Restraints/Constraints : Apply geometric restraints for disordered regions.
  • Validation software : Use PLATON or CheckCIF to flag outliers (e.g., max Δρ = 0.20 eÅ⁻³) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Answer:

  • Substituent variation : Compare analogs with different aryl groups (e.g., 4-bromophenyl vs. 4-methylphenyl) to assess antimicrobial potency.
  • Molecular docking : Use AutoDock Vina to calculate binding affinities (ΔG values) against targets like DNA gyrase (PDB: 1KZN).
  • In vitro assays : Disc diffusion methods (e.g., zone of inhibition ≥15 mm against E. coli) validate computational predictions .

Advanced: How can multi-component reaction conditions be optimized for higher yields?

Answer:
Optimization parameters include:

  • Catalyst screening : Compare DBSA (92% yield) vs. DMAP (89% yield).
  • Solvent effects : Polar aprotic solvents (e.g., ethanol) improve solubility.
  • Temperature control : Reflux at 105°C reduces side reactions.
  • Real-time monitoring : TLC (Rf = 0.5 in hexane/ethyl acetate 7:3) ensures reaction completion .

Advanced: How to resolve conflicting data between spectroscopic (NMR) and crystallographic results?

Answer:

  • NMR assignments : Confirm via 2D techniques (HSQC, HMBC) to resolve overlapping signals (e.g., δ 7.49 ppm for furan protons).
  • Crystallographic validation : Cross-check bond lengths (e.g., C≡N = 1.148 Å) with DFT-optimized geometries.
  • Dynamic effects : Consider temperature differences (NMR at 298 K vs. XRD at 296 K) affecting conformational equilibria .

Advanced: What parameters are critical in molecular docking studies for predicting biological activity?

Answer:
Key parameters include:

  • Binding pocket selection : Define active sites using CASTp or SiteMap.
  • Scoring functions : Use MM-GBSA for ΔG calculations (e.g., −8.5 kcal/mol for COX-2 inhibition).
  • Validation : RMSD ≤2.0 Å after molecular dynamics (100 ns simulations) ensures pose stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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